Diphenyliodonium chloride

Catalog No.
S596692
CAS No.
1483-72-3
M.F
C12H10ClI
M. Wt
316.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium chloride

CAS Number

1483-72-3

Product Name

Diphenyliodonium chloride

IUPAC Name

diphenyliodanium;chloride

Molecular Formula

C12H10ClI

Molecular Weight

316.56 g/mol

InChI

InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1

InChI Key

RSJLWBUYLGJOBD-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-]

Synonyms

diphenyliodonium, diphenyliodonium bromide, diphenyliodonium chloride, diphenyliodonium hexafluoroarsenate, diphenyliodonium hexafluorophosphate, diphenyliodonium iodide, diphenyliodonium nitrate, diphenyliodonium nitrite, diphenyliodonium sulfate (1:1), diphenyliodonium tosylate, iodonium biphenyl, iodoniumdiphenyl

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-]

The exact mass of the compound Diphenyliodonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenyliodonium chloride (CAS 1483-72-3) is a fundamental hypervalent iodine(III) compound utilized primarily as a low-potential electrografting agent [1], an accelerator in visible-light photoinitiator systems [2], and a versatile precursor for nucleophilic fluorination[3]. Unlike its more hydrophobic hexafluorophosphate and triflate counterparts, the chloride salt offers a distinct solubility profile in aqueous and polar protic media, making it highly relevant for biomedical hydrogel formulations where phase separation must be avoided[2]. Furthermore, the specific coordination chemistry of the chloride counterion provides distinct electrochemical properties, significantly lowering the required reduction potential for surface functionalization workflows compared to non-coordinating anions [1].

Research Fit

Hypervalent iodine(III) reagent for arylation, photoinitiation, and enzyme inhibition studies
Chloride counterion provides aqueous solubility and distinct stability profile
Versatile electrophilic phenyl donor for synthetic and biological workflows

Substituting diphenyliodonium chloride with generic diaryliodonium triflates or hexafluorophosphates fundamentally alters the reaction kinetics, electrochemical reduction thresholds, and phase compatibility of the system [1]. The counterion in hypervalent iodine salts dictates the coordination strength at the iodine center; the chloride ion provides stronger coordination than non-coordinating triflates, resulting in distinct solubility in polar protic solvents [2]. Furthermore, in electrochemical surface functionalization, the choice of counterion shifts the reduction potential by hundreds of millivolts, meaning a substitution to a triflate or hexafluorophosphate will cause established low-potential electrografting protocols to fail entirely[1].

Substitution Risk

! Anion identity (Cl⁻ vs. PF₆⁻, BF₄⁻, OTf⁻) alters photolysis quantum yield and aqueous solubility, limiting direct replacement.
! Structural scaffold: diphenyliodonium vs. planar diphenyleneiodonium (DPI) yields different flavoenzyme inhibition profiles; not interchangeable.
! Substrate-dependent electrophilicity: ring-substituted analogs (e.g., 4,4′-dichloro) outperform parent chloride in arylation of weak nucleophiles.

Quantifiably Lower Reduction Potential for Electrografting

In comparative cyclic voltammetry studies for pro-adhesive layer deposition on Pt electrodes, the counterion significantly dictates the required reduction potential. Diphenyliodonium chloride undergoes efficient electrochemical reduction at -0.4 V vs. Fc/Fc+ [1]. In stark contrast, iodonium triflates require -0.8 V, and hexafluorophosphate salts require -1.1 V to -1.2 V to achieve reduction [1].

Evidence DimensionElectrochemical reduction potential
Target Compound Data-0.4 V vs. Fc/Fc+
Comparator Or BaselineIodonium triflate (-0.8 V) and hexafluorophosphate (-1.1 V)
Quantified Difference400 to 700 mV lower reduction potential threshold
Conditions3 mM solutions on Pt electrodes for PEDOT:PSS pro-adhesive coating

Allows manufacturers to functionalize sensitive electronic or biomedical surfaces at much milder potentials, reducing the risk of substrate degradation.

Φ_PhI (Cl⁻ vs. I⁻)
Ph₂ICl: Φ_PhI ≈ 0.5 × Φ_I and Φ_P
vs. Ph₂II: higher I₂ via side reactions
Controlled radical generation for balanced acid production

Accelerated Crosslinking in Aqueous Biomedical Formulations

While diphenyliodonium hexafluorophosphate (DPIHP) is the industry standard for hydrophobic resin curing, diphenyliodonium chloride (DPIC) excels in aqueous environments due to its moderate water solubility [1]. When used as an accelerator in a three-component visible-light photoinitiator system (with carboxylated camphorquinone and an amine), DPIC achieves complete hydrogel crosslinking in just 5 seconds of exposure [1]. The chloride salt regenerates the dye and produces active phenyl radicals without inducing the phase separation commonly seen with hydrophobic salts in hydrophilic formulations.

Evidence DimensionAqueous crosslinking time and phase compatibility
Target Compound Data5-second crosslinking with stable aqueous solubility
Comparator Or BaselineDPIHP (hydrophobic, prone to phase separation in water)
Quantified DifferenceEnables ultra-fast curing in water-based systems where non-polar counterions fail to dissolve efficiently
ConditionsCQCOOH-amine-DPIC visible light induced photoinitiating system for hydrogels

Essential for procuring photoinitiators for dental adhesives, contact lenses, or tissue engineering scaffolds where water solubility is a strict prerequisite.

P450 Reductase Ki
Ki = 2.8 mM
Millimolar-potency P450 reductase inhibition
DPI Ki = 5.6 µM for NADPH oxidase; ~500-fold difference

High-Yield Anion Exchange for PET Radioligand Manufacturing

In the synthesis of 18F-labeled aryl fluorides for Positron Emission Tomography (PET), the precursor must undergo rapid nucleophilic fluorination. Diphenyliodonium chloride reacts with cyclotron-produced [18F]fluoride (using Kryptofix 2.2.2 for phase transfer) to yield [18F]fluorobenzene in 31-78% radiochemical yield [1]. The chloride counterion is specifically advantageous here because it facilitates rapid phase-transfer anion exchange with the [18F]fluoride, bypassing the need for strong acid activation required by direct arene precursors [1].

Evidence DimensionRadiochemical yield of [18F]fluorobenzene
Target Compound Data31-78% yield via rapid anion exchange
Comparator Or BaselineDirect arene precursors (require strong acids, incompatible with functional groups)
Quantified DifferenceBypasses the need for strong acid activation, enabling mild phase-transfer fluorination
ConditionsPotassium [18F]-fluoride, Kryptofix 2.2.2, acetonitrile at 85–110 °C

Provides a stable, reliable precursor for radiopharmaceutical facilities needing to perform rapid, mild nucleophilic radiofluorination.

Malonate Phenylation
Ph₂ICl: low yields
vs. 4,4′-Cl₂-Ph₂ICl: good yields
Electron-deficient analogs improve arylation of weak nucleophiles
Aqueous Solubility
Class-level inference
Ph₂ICl: water and methanol soluble
vs. Ph₂IPF₆: water insoluble
Chloride salt enables aqueous and polar solvent formulations
I–Cl Bond Length
Data to verify
~3.06–3.10 Å
Longer bond vs. CF₃ICl₂ (2.48 Å) correlates with electrophilicity

Pro-Adhesive Electrografting for Bioelectronics

Utilizing its exceptionally low reduction potential (-0.4 V), this compound is highly suitable for electrochemically grafting pro-adhesive layers onto metal electrodes prior to PEDOT:PSS deposition, ensuring robust adhesion in flexible electronics [1].

Aqueous Dental and Hydrogel Photopolymerization

As a highly effective, water-compatible accelerator in three-component visible-light photoinitiator systems, it is a primary candidate for manufacturing hydrophilic contact lenses, tissue scaffolds, and self-etching dental adhesives[2].

Precursor for Diaryliodonium Metathesis and PET Imaging

Due to the facile displacement of the chloride anion in phase-transfer environments, it serves as a primary industrial precursor for synthesizing complex, custom-anion diaryliodonium salts, including [18F]-radiolabeled tracers for medical imaging [3].

Application Fit

Application
Selection Property
Validation Focus
Aqueous UV-curable coatings
Water solubility, reported radical/acid generation profile
Balance radical and acid production in water-borne systems
P450 reductase pathway studies
Reported millimolar Ki; selectivity over NADPH oxidase
Deconvolute P450-dependent metabolism without NADPH oxidase off-target
β-Diketone phenylation
Electrophilic phenyl donor for nucleophilic dianions
Regioselective aryl coupling in polyketide synthesis
Deep-cure photopolymerization
Sustained acid generation profile through thick matrices
Complete cure in optically dense encapsulants

Related CAS

10182-84-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1483-72-3

General Manufacturing Information

Iodonium, diphenyl-, chloride (1:1): ACTIVE

Explore Compound Types